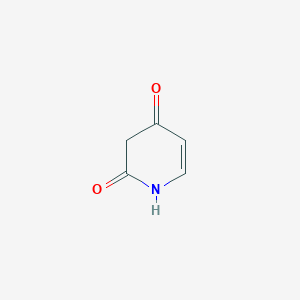

Pyridine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

1H-pyridine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-2H,3H2,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDALWDRIFYZPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C=CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575738 | |

| Record name | 2,4(1H,3H)-Pyridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50607-28-8 | |

| Record name | 2,4(1H,3H)-Pyridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pyridine 2,4 1h,3h Dione and Its Analogues

Classical and Retrosynthetic Approaches to the Pyridine-2,4(1H,3H)-dione Core

Traditional methods for synthesizing the this compound core often rely on multi-step sequences starting from readily available precursors. These approaches, while sometimes lengthy, offer versatility in introducing a wide range of substituents.

Multi-Step Synthesis via Uracil (B121893) Derivatives and Related Precursors

A well-established route to pyridopyrimidine-2,4-dione derivatives begins with commercially available uracil compounds. For instance, 6-aminouracil (B15529) derivatives can be alkylated, and subsequently, the pyridine (B92270) ring is constructed through a series of reactions.

One common method involves the alkylation of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione using agents like ethyl iodide in a basic aqueous solution (10–15% NaOH), which results in 1,3-disubstituted-6-aminouracils with moderate yields of 40–53%. nih.gov The formation of the pyridine ring is then achieved by treating the product with the Vilsmeier reagent, followed by a reaction with triethylamine (B128534) and cyanoacetamide in ethanol (B145695). This two-step process can afford the final pyrido[2,3-d]pyrimidine-2,4-dione core in yields as high as 78%. Variations of this method allow for the synthesis of diverse derivatives by altering the substituents on the uracil or the alkylating agents.

Another approach involves the condensation of 6-amino-1,3-disubstituted uracils with malononitrile (B47326) derivatives in acetic anhydride. Heating this mixture facilitates a nucleophilic attack at the C5 position of the uracil, leading to the formation of pyrido[2,3-d]pyrimidine-1,4-dione intermediates. Subsequent hydrolysis with aqueous sodium hydroxide (B78521) can yield the target compound with 70–77% efficiency.

Table 1: Examples of Multi-Step Synthesis of this compound Analogues from Uracil Derivatives

| Starting Uracil Derivative | Reagents | Product | Yield (%) |

| 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione | 1. Ethyl iodide, NaOH (aq) 2. Vilsmeier reagent, triethylamine, cyanoacetamide | 1-Cyclopropyl-3-ethyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione analogue | 40 nih.gov |

| 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione | 1. Propyl iodide, NaOH (aq) | 6-Amino-1-cyclopropyl-3-propylpyrimidine-2,4(1H,3H)-dione | 53 nih.gov |

| 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione | 1. Ethyl iodide, NaOH (aq) | 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione | 42 nih.gov |

Condensation and Cyclization Reactions for this compound Ring Formation

Condensation and cyclization reactions are fundamental to the formation of the this compound ring. These reactions often involve the combination of simpler molecules to build the heterocyclic core in a single or a few steps.

A common strategy is the condensation of 2-aminopyridine (B139424) derivatives with malonic acid or its esters, such as diethyl malonate, under reflux conditions. For example, the reaction of 4-methyl-2-aminopyridine with diethylmalonate yields 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione. Similarly, 2-aminopyridine can be cyclized with malonic acid in the presence of ethanolic sodium hydroxide to produce 2H-pyrido[1,2-a]pyrimidine-2,4(3H)dione. ias.ac.in

Another versatile method is the reaction of acyl(carbamoyl)ketene S,S-acetals with N,N-dimethylformamide dimethyl acetal (B89532). thieme-connect.com This reaction, conducted at high temperatures, proceeds through a tandem Aldol-type condensation and aza-nucleophilic vinyl substitution, effectively a [5+1] annulation, to give substituted pyridine-2,4(1H,3H)-diones in high yields (up to 94%). thieme-connect.com It has been noted that an N-aryl amide function on the starting ketene (B1206846) acetal is crucial for the success of this synthesis. thieme-connect.com

Furthermore, 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one serves as a key precursor for synthesizing various monocyclic pyridinone enamines through condensation with primary and secondary amines in ethanol. nih.gov For instance, reaction with benzylamine (B48309) at room temperature yields 3-[(benzylamino)methylene]-6-methylthis compound in 82% yield. nih.gov

Table 2: Examples of Condensation and Cyclization Reactions for this compound Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| 4-Hydroxy-6-methylpyridin-2(1H)-one | Benzylamine, Triethyl orthoformate | Similar to aniline (B41778) reaction conditions | 3-[(Benzylamino)methylene]-6-methylthis compound | 68 nih.gov |

| 4-Hydroxy-6-methylpyridin-2(1H)-one | Adenine, Triethyl orthoformate | Similar to aniline reaction conditions | 6-Methyl-3-[(9H-purin-6-ylamino)methylene]this compound | 50 nih.gov |

| 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one | Benzylamine | Ethanol, 25 °C, 24 h | 3-[(Benzylamino)methylene]-6-methylthis compound | 82 nih.gov |

| 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one | 4-Hydroxybenzylamine | Ethanol, 25 °C, 4 h | 3-[(4-Hydroxybenzylamino)methylene]-6-methylthis compound | 48 nih.gov |

| 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one | Adenine | Ethanol, 90 °C, 14 h | 6-Methyl-3-[(9H-purin-6-ylamino)methylene]this compound | 75 nih.gov |

| 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one | Piperidine | Ethanol, 25 °C, 12 h | 6-Methyl-3-(piperidin-1-ylmethylene)this compound | 65 nih.gov |

| Acyl(carbamoyl)ketene S,S-acetals | N,N-dimethylformamide dimethyl acetal | N,N-dimethylformamide, 120 °C | Substituted pyridine-2,4(1H,3H)-diones | up to 94 thieme-connect.com |

Modern Catalyst-Driven Syntheses

Modern synthetic chemistry has introduced a variety of catalyst-driven methods that offer improved efficiency, selectivity, and milder reaction conditions for the construction of the this compound scaffold.

Lewis Acid Catalysis in this compound Construction

Lewis acids have been employed as effective catalysts in the synthesis of pyridine-containing heterocycles. grafiati.comfigshare.com For instance, the Bohlmann-Rahtz pyridine synthesis can be catalyzed by Lewis acids, and this has been applied to develop one-pot, two- and three-component methodologies for preparing natural products containing a pyridine motif. grafiati.com Tetranuclear coordination clusters have been explored as Lewis acid mixed metal catalysts for the cyclodehydration step in this synthesis. grafiati.comfigshare.com

In the context of fused pyrimidine (B1678525) systems, Lewis acids like zirconium tetrachloride have been used to catalyze the three-component reaction of an aromatic aldehyde, urea, and 3,4-dihydro-(2H)-pyran to form pyrano[2,3-d]pyrimidine-2,4-diones. acs.orgnih.gov

Transition Metal-Catalyzed Coupling and Cycloaddition Strategies (e.g., Copper, Palladium)

Transition metals, particularly palladium and copper, play a pivotal role in modern organic synthesis, including the formation of this compound derivatives.

Palladium-catalyzed reactions are particularly useful for constructing the pyridine ring fused to a pyrimidine system. An efficient route to pyrido[2,3-d]pyrimidines involves a palladium-catalyzed coupling reaction followed by an electrocyclic reaction. clockss.org This method allows for the introduction of various functional groups at the C-5 and C-6 positions of the pyridopyrimidine core by reacting a 6-halouracil derivative with different olefins. clockss.org For instance, palladium-catalyzed hydrogenolysis of 3,3-difluorothis compound derivatives can selectively remove one fluorine atom, leading to 3-deaza-3-fluorouracil compounds. acs.orgnih.gov Palladium cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been employed to introduce a variety of substituents onto the pyridine ring of pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives. mdpi.com

Copper-catalyzed reactions also provide a powerful tool for the synthesis of N-aryl heterocyclic compounds. jst.go.jp A ligand-free copper-catalyzed Ullmann-type domino reaction has been developed for the synthesis of pyrimidine-fused quinolines from 6-aminouracils and 2-bromobenzaldehydes or 2-bromobenzyl bromide derivatives. acs.org This one-pot reaction generates two new bonds. acs.org Copper catalysts, often in the form of copper(II) acetate (B1210297) or nano-copper oxide, are also effective in tandem reactions for synthesizing imidazopyridines, a related class of N-heterocycles. beilstein-journals.org

Ionic Liquid-Mediated Reactions for this compound Synthesis

Ionic liquids (ILs) have emerged as green and efficient media for a variety of organic reactions, including the synthesis of this compound analogues. They can act as both the solvent and catalyst, often leading to higher yields, shorter reaction times, and easier product isolation.

An efficient one-pot, three-component synthesis of fused pyridine derivatives, such as pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, has been reported in an ionic liquid. researchgate.net This protocol involves the reaction of an aldehyde, an acyl acetonitrile, and an electron-rich amino heterocycle (like aminopyrazole or aminouracils). researchgate.net The use of an ionic liquid in this context offers environmental benefits and operational simplicity. researchgate.net Similarly, Brønsted acidic ionic liquids have been used as recyclable catalysts for the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives under solvent-free conditions. acs.org

Green Chemistry and Sustainable Synthetic Routes

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact. researchgate.net This involves the use of environmentally benign solvents, solvent-free conditions, and the utilization of renewable resources. researchgate.net

Solvent-Free and Environmentally Benign Methodologies

The development of solvent-free and environmentally friendly methods for synthesizing pyridine derivatives is a key area of research. researchgate.net One notable approach involves the reaction of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione with cyanothioacetamide or cyanoacetamide under solvent-free conditions at room temperature, which produces pyridine-2(1H)thione/one derivatives in excellent yields. researchgate.net This method is simple, efficient, and environmentally benign compared to traditional synthesis routes. researchgate.net

Another green approach is the three-component reaction for synthesizing pyrano[2,3-d]pyrimidine dione (B5365651) derivatives using a sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) catalyst under solvent-free conditions at room temperature. nih.gov This method offers high yields and short reaction times. nih.gov The use of water as a solvent in the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles, catalyzed by amine-functionalized MCM-41, also represents a significant advancement in green chemistry. rsc.org

| Catalyst/Conditions | Reactants | Product | Yield | Reference |

| Solvent-free, 25°C | 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione, Cyanothioacetamide/Cyanoacetamide | Pyridine-2(1H)thione/one derivatives | Excellent | researchgate.net |

| SBA-Pr-SO3H, Solvent-free, RT | Malononitrile, Aromatic aldehydes, Barbituric acid derivatives | Pyrano[2,3-d]pyrimidine dione derivatives | High | nih.gov |

| Amine-functionalized MCM-41, Water | Carbon dioxide, 2-Aminobenzonitriles | Quinazoline-2,4(1H,3H)-dione derivatives | Not specified | rsc.org |

Utilization of Carbon Dioxide in this compound Synthesis

The use of carbon dioxide (CO2) as a C1 building block in organic synthesis is a prime example of green chemistry, converting a greenhouse gas into valuable chemicals. clockss.org The synthesis of quinazoline-2,4(1H,3H)-diones, which are structurally related to this compound, from 2-aminobenzonitriles and CO2 has been achieved using various catalytic systems. rsc.orgclockss.orgdntb.gov.ua

Ionic liquids (ILs), particularly those with 2-hydroxypyridine (B17775) anion-bases, have been shown to be effective catalysts for this transformation, even at atmospheric pressure. clockss.org The [Ch][2-OP]-CO2 complex, formed from the ionic liquid and CO2, is the active catalyst. clockss.org Another highly efficient system involves a 1-methylhydantoin (B147300) anion-functionalized ionic liquid, [P4442][1-MHy], which can achieve a 97% yield of quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile (B23959) and atmospheric CO2 in a solvent- and metal-free process. acs.org This ionic liquid can activate both CO2 and the 2-aminobenzonitrile. acs.org

Heterogeneous catalysts, such as amine-functionalized MCM-41 and alkali hydroxide-incorporated smectites, have also been successfully employed for the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles, often using water as a green solvent. rsc.org

| Catalyst | Reactants | Product | Yield | Conditions | Reference |

| [Ch][2-OP] (Ionic Liquid) | 2-Aminobenzonitriles, CO2 | Quinazoline-2,4(1H,3H)-diones | Moderate to Excellent | Atmospheric pressure | clockss.org |

| [P4442][1-MHy] (Ionic Liquid) | 2-Aminobenzonitrile, CO2 | Quinazoline-2,4(1H,3H)-dione | 97% | Atmospheric pressure, solvent- and metal-free | acs.org |

| Amine-functionalized MCM-41 | 2-Aminobenzonitriles, CO2 | Quinazoline-2,4(1H,3H)-diones | Not specified | Water | rsc.org |

| Alkali hydroxide-incorporated smectites | 2-Aminobenzonitrile, CO2 | Quinazoline-2,4(1H,3H)-dione | Not specified | Not specified | rsc.org |

Advanced Reaction Platforms and Techniques

Modern synthetic chemistry increasingly relies on advanced reaction platforms that offer enhanced control, efficiency, and scalability. Microwave-assisted synthesis and flow chemistry are two such technologies that have been successfully applied to the production of this compound and its analogues.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govtandfonline.com This technique has been widely adopted for the synthesis of various heterocyclic compounds, including derivatives of this compound. tandfonline.comacs.org

For instance, the synthesis of pyrazolo[3,4-b]pyridines has been achieved in good to excellent yields through a three-component reaction of indane-1,3-dione, aromatic aldehydes, and 1H-pyrazole-5-amines under microwave irradiation at 130 °C in water. tandfonline.com Similarly, a catalyst-free, one-pot, three-component procedure for synthesizing dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline (B57606) fragment has been developed using microwave irradiation in DMF. acs.org This method is notable for its efficiency and the diversity of substituted products that can be obtained. acs.org

A regioselective three-component reaction of α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils catalyzed by FeCl3·6H2O under microwave irradiation has also been demonstrated for the synthesis of pyrimidine-fused tetrahydropyridines. researchgate.net

| Reaction Type | Reactants | Product | Conditions | Reference |

| Three-component | Indane-1,3-dione, Aromatic aldehydes, 1H-pyrazole-5-amines | Pyrazolo[3,4-b]pyridines | 130 °C, Water | tandfonline.com |

| Three-component | Formyl-quinoline derivatives, Primary heterocyclic amines, Cyclic 1,3-diketones | Dihydropyrido[2,3-d]pyrimidines and Dihydro-1H-pyrazolo[3,4-b]pyridines | DMF | acs.org |

| Three-component | α,β-Unsaturated aldehydes, Cyclic 1,3-dicarbonyls, 6-Aminouracils | Pyrimidine-fused tetrahydropyridines | FeCl3·6H2O | researchgate.net |

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. acs.orgresearchgate.net These benefits make it an attractive platform for the synthesis of fine chemicals and active pharmaceutical ingredients. acs.org

While specific examples for the direct synthesis of this compound in flow are not extensively detailed in the provided results, the application of flow chemistry to the synthesis of related heterocyclic structures highlights its potential. For example, the synthesis of imidazopyridines has been achieved through a continuous flow process involving an acid-catalyzed condensation followed by passage through a scavenger cartridge to remove excess reagents, eliminating the need for traditional workup. acs.org

Regioselective and Stereoselective Synthetic Pathways to this compound Derivatives

The biological activity of molecules is often highly dependent on their specific three-dimensional arrangement. Therefore, the development of regioselective and stereoselective synthetic methods is crucial for producing specific isomers of this compound derivatives.

A notable example of a regioselective synthesis is the formal [4+2]-cycloaddition between an N-aryliminium ion, generated in situ from an arylmethyl azide, and a 1-bromoalkyne to produce 3-bromoquinoline (B21735) derivatives. acs.org This method can also be adapted for the diastereoselective synthesis of tetrahydroquinoline derivatives by using alkenyl substrates, achieving good to excellent yields. acs.org

Another regioselective approach involves a three-component reaction of α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils under microwave irradiation, which yields pyrimidine-fused tetrahydropyridines. researchgate.net The regioselectivity is a key feature of this methodology. researchgate.net

Furthermore, the [3+2] cycloaddition reaction of nitrile imines with 5-methylidene-3-phenyl-hydantoin proceeds regioselectively to form spiro-pyrazoline-imidazolidine-2,4-diones. dntb.gov.ua The terminal nitrogen atom of the nitrile imine selectively connects to the more sterically hindered carbon atom of the double bond. dntb.gov.ua

| Reaction Type | Reactants | Product | Selectivity | Reference |

| Formal [4+2]-cycloaddition | N-aryliminium ion, 1-Bromoalkyne | 3-Bromoquinoline derivatives | Regioselective | acs.org |

| Formal [4+2]-cycloaddition | N-aryliminium ion, Alkenyl substrates | Tetrahydroquinoline derivatives | Diastereoselective | acs.org |

| Three-component reaction | α,β-Unsaturated aldehydes, Cyclic 1,3-dicarbonyls, 6-Aminouracils | Pyrimidine-fused tetrahydropyridines | Regioselective | researchgate.net |

| [3+2] Cycloaddition | Nitrile imines, 5-Methylidene-3-phenyl-hydantoin | Spiro-pyrazoline-imidazolidine-2,4-diones | Regioselective | dntb.gov.ua |

Diversity-Oriented Synthesis and Combinatorial Library Generation Centered on the this compound Scaffold

Diversity-oriented synthesis (DOS) and the generation of combinatorial libraries are powerful strategies in medicinal chemistry for the exploration of novel chemical space and the discovery of new bioactive compounds. The this compound scaffold presents a valuable core for such endeavors due to its structural features, which are amenable to the introduction of multiple points of diversity. This allows for the systematic modification of the molecule to create large collections of analogues for biological screening.

The general approach to building a combinatorial library around the this compound core involves the use of versatile synthetic routes that can accommodate a wide range of building blocks. These methods are often designed to be robust, high-yielding, and suitable for parallel synthesis formats. The strategic positions for introducing chemical diversity on the this compound scaffold are typically the N1 and N3 positions of the pyrimidine ring, as well as positions 5 and 6 of the pyridine ring.

One conceptual strategy for the diversity-oriented synthesis of this compound analogues is through multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. This approach is particularly advantageous for generating chemical libraries as it allows for the rapid assembly of complex molecules from a diverse set of simple precursors. For instance, a hypothetical MCR for the synthesis of substituted pyridine-2,4(1H,3H)-diones could involve the condensation of a β-ketoester, an amine, and a derivative of malonic acid. By varying each of these components, a large library of compounds with diverse substituents at various positions of the scaffold can be generated.

Another key methodology is the solid-phase synthesis of this compound derivatives. In this technique, the core scaffold or an early intermediate is attached to a solid support, such as a resin. Subsequent chemical transformations and the introduction of diverse building blocks are carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and by-products can be easily washed away. This makes solid-phase synthesis particularly well-suited for the automated, high-throughput generation of compound libraries.

The following table illustrates a conceptual framework for the generation of a combinatorial library based on the this compound scaffold, highlighting potential points of diversification.

| Scaffold Position | Building Block Type | Potential Substituents (Examples) | Synthetic Strategy |

| N1 | Alkyl halides, Aryl boronic acids | Methyl, Ethyl, Benzyl, Phenyl, Substituted phenyls | N-alkylation, N-arylation |

| N3 | Alkyl halides, Aryl boronic acids | Propyl, Butyl, Cyclohexyl, Naphthyl, Heteroaryls | N-alkylation, N-arylation |

| C5 | Aldehydes, Ketones | Aryl, Heteroaryl, Alkyl groups | Knoevenagel condensation followed by cyclization |

| C6 | β-ketoesters, Malonates | Methyl, Ethyl, Phenyl | Hantzsch-type pyridine synthesis |

Detailed research findings on related heterocyclic systems, such as pyrido[1,2-e]purine-2,4(1H,3H)-diones, have demonstrated the feasibility of creating diverse libraries. mdpi.com In one such study, a library of compounds was synthesized by introducing various substituents at the N1 and N3 positions to explore their structure-activity relationship. mdpi.com This was achieved through the alkylation and arylation of the core scaffold with a range of commercially available reagents.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for introducing diversity, particularly at the aromatic positions of the scaffold. For example, a bromo-substituted this compound can serve as a versatile intermediate for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. A study on a related pyridopurine scaffold showcased the development of a 24-molecule library through palladium cross-coupling reactions. mdpi.com

The table below summarizes representative examples of building blocks that could be used in the diversity-oriented synthesis of a this compound library, based on methodologies applied to analogous structures.

| Diversity Position | Building Block | Resulting Substituent | Reaction Type |

| N1 | 4-Fluorobenzyl bromide | 4-Fluorobenzyl | N-Alkylation |

| N3 | Phenylboronic acid | Phenyl | N-Arylation (Buchwald-Hartwig) |

| C6 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | Knoevenagel/Cyclization |

| C5/C6 | Ethyl acetoacetate | Methyl, Carboxyethyl | Hantzsch-type synthesis |

The generation of combinatorial libraries centered on the this compound scaffold holds significant promise for the discovery of novel therapeutic agents. The chemical tractability of this scaffold, combined with modern synthetic methodologies, allows for the creation of large and diverse collections of molecules for high-throughput screening campaigns.

Chemical Transformations and Reaction Mechanisms of Pyridine 2,4 1h,3h Dione

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine-2,4(1H,3H)-dione System

The reactivity of the pyridine (B92270) nucleus towards substitution is highly dependent on the nature of the attacking species. Generally, pyridine and its derivatives are less susceptible to electrophilic substitution than benzene (B151609) but are more readily attacked by nucleophiles. abertay.ac.uk This inherent reactivity is modulated by the presence of the dione (B5365651) moiety and other substituents.

Nucleophilic Substitution: Nucleophilic substitution on the pyridine ring typically occurs at the 2- and 4-positions, which are activated by the electron-withdrawing nitrogen atom. abertay.ac.uk In the case of this compound derivatives, leaving groups at these positions can be displaced by various nucleophiles. For instance, halopyridines readily react with nucleophiles, with halogens at the 2- and 4-positions being more easily displaced than those at the 3-position. abertay.ac.uk The acetyl and methyl groups on derivatives like 3-Acetyl-6-methylthis compound can also be substituted by nucleophiles such as amines or thiols. evitachem.com The well-known Chichibabin reaction, where pyridine is aminated by sodamide, exemplifies the susceptibility of the 2-position to nucleophilic attack. abertay.ac.uk

Electrophilic Substitution: Electrophilic attack on the pyridine ring is generally disfavored due to the deactivating effect of the nitrogen atom, which forms a pyridinium (B92312) ion under acidic conditions. When substitution does occur, it is directed to the 3-position. abertay.ac.uk For related pyrido[2,3-d]pyrimidine (B1209978) systems, electrophilic substitution has been observed at the 5-position of the pyrimidine (B1678525) ring, particularly when activated by electron-donating groups. smolecule.com The nitration of pyridine N-oxides, which proceeds more readily than the parent pyridine, typically yields the 4-nitro derivative, showcasing how modification of the core can alter reactivity pathways. abertay.ac.ukabertay.ac.uk

Oxidation and Reduction Chemistry of this compound Derivatives

The dione and pyridine moieties within the core structure can undergo both oxidation and reduction under specific conditions, allowing for the synthesis of a diverse range of derivatives.

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like organic peracids. abertay.ac.uk This transformation is significant as it can facilitate subsequent substitution reactions. abertay.ac.uk The dione moiety itself can be oxidized under strong conditions, for example, using hydrogen peroxide. researchgate.net Furthermore, the Kornblum oxidation, which utilizes an iodine-DMSO system, can convert methyl groups on azaarene rings into aldehydes, providing a pathway for further functionalization. researchgate.net Studies on thietanyl derivatives of pyrimidine-2,4(1H,3H)-dione have shown that the sulfur atom can be selectively oxidized to a sulfoxide (B87167) or a sulfone depending on the reaction conditions. researchgate.net

Reduction: The keto groups of the dione system are susceptible to reduction. Reagents such as sodium borohydride (B1222165) or lithium aluminum hydride can be used to convert the carbonyls into hydroxyl groups. evitachem.com The reduction of nitriles to primary amines using LiAlH4 or catalytic hydrogenation is another important transformation for introducing functional groups onto derivatives. imperial.ac.uk

| Reaction Type | Reagent(s) | Product Type | Reference |

| Oxidation | Hydrogen peroxide, Peracids | N-oxides, Hydroxylated byproducts | evitachem.comresearchgate.net |

| Oxidation | Iodine-DMSO | Aldehydes (from methyl groups) | researchgate.net |

| Reduction | Sodium borohydride, LiAlH4 | Hydroxyl derivatives | evitachem.com |

| Reduction | LiAlH4, Catalytic Hydrogenation | Amines (from nitriles) | imperial.ac.uk |

This table provides a summary of common oxidation and reduction reactions for this compound and its derivatives.

Annulation and Ring-Closing Reactions Involving the this compound Moiety

Annulation and ring-closing reactions are powerful strategies for constructing complex fused heterocyclic systems from the this compound core. These reactions often proceed through cascade or one-pot methodologies, offering efficient synthetic routes.

A facile one-pot synthesis of substituted pyridine-2,4(1H,3H)-diones has been developed from acyl(carbamoyl)ketene S,S-acetals. This reaction proceeds via a tandem Aldol-type condensation and aza-nucleophilic vinyl substitution, which can be considered a formal [5+1] annulation. thieme-connect.com This method allows for the synthesis of a variety of N-substituted derivatives in high yields. thieme-connect.com

| N-Substituent (R) | Product | Yield (%) | Reference |

| Phenyl | 3-(1,3-Dithiolan-2-ylidene)-1-phenylthis compound | 91 | thieme-connect.com |

| 2-Tolyl | 3-(1,3-Dithiolan-2-ylidene)-1-(2-tolyl)this compound | 94 | thieme-connect.com |

| 4-Methoxyphenyl | 3-(1,3-Dithiolan-2-ylidene)-1-(4-methoxyphenyl)this compound | 92 | thieme-connect.com |

| 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)this compound | 90 | thieme-connect.com |

This table showcases examples of substituted pyridine-2,4(1H,3H)-diones synthesized via a one-pot cyclization reaction. thieme-connect.com

Other significant ring-closing strategies include:

Condensation Reactions: Bicyclic pyridinones can be constructed from 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one via a one-pot Knoevenagel condensation and intramolecular lactonization. nih.gov Similarly, the Biginelli-like condensation of arylglyoxals, barbituric acids, and thiourea (B124793) provides access to pyrimido[4,5-d]pyrimidinone derivatives. researchgate.net

Domino Annulation: An iodine-promoted oxidative domino annulation process has been developed for synthesizing dipyrimidine-fused pyridines from methyl azaarenes and 6-aminopyrimidine-2,4-dione. researchgate.net

Ring-Closing Metathesis (RCM): RCM has been employed as a key step in the synthesis of quinolizin-4-ones, starting from appropriately functionalized 2-pyridone precursors. cam.ac.uk

Thermal Ring-Opening–Annulation: In a novel transformation, anthra[1,2-d] evitachem.comnih.govtriazine-4,7,12(3H)-trione undergoes a thermal ring-opening followed by a [4+2]-cycloaddition with pyridine derivatives to construct complex naphtho-fused quinazoline (B50416) systems. nih.gov

Investigating Reaction Mechanisms through Experimental and Theoretical Approaches

Understanding the intricate mechanisms of these chemical transformations is crucial for optimizing reaction conditions and predicting outcomes. A combination of experimental techniques and theoretical calculations is often employed for this purpose.

For example, the mechanism of the Claisen-Schmidt condensation between 1,8-naphthyridine-2,4(1H,3H)-dione and 4-bromo benzaldehyde (B42025) was investigated. tandfonline.com The proposed mechanism involves the base-catalyzed formation of an enolate, which then attacks the aldehyde, followed by dehydration to yield the final product. tandfonline.com This was supported by spectroscopic analysis and Density Functional Theory (DFT) calculations. tandfonline.com

Theoretical studies have also been instrumental in elucidating the reaction pathways of furan-2,3-diones with various nucleophiles to form pyrazole (B372694) and pyridine derivatives. nih.gov In one study, the reaction of a pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine (B105623) was shown to yield two different products—a carboxamide or an imidazo[4,5-b]pyridine derivative—depending on the reaction conditions. Theoretical calculations helped to rationalize the formation of these products. nih.gov The mechanism for the formation of pyran derivatives has been shown to involve deprotonation, nucleophilic addition, intramolecular cyclization, and protonation, with the structure confirmed by single-crystal X-ray diffraction and DFT analysis. bohrium.com

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) is a cornerstone of synthetic chemistry, allowing for the conversion of one functional group into another to access a wider range of derivatives. imperial.ac.uk For the this compound system, several derivatization strategies are commonly used.

One primary method involves the condensation of the dione core or its precursors with various reagents. For instance, 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one can be condensed with primary and secondary amines to produce a variety of monocyclic pyridinone enamines. nih.gov This reaction is often performed in ethanol (B145695) at room temperature or with gentle heating. nih.gov

| Amine Reagent | Product | Yield (%) | Conditions | Reference |

| Benzylamine (B48309) | 3-[(Benzylamino)methylene]-6-methylthis compound | 82 | EtOH, 25 °C, 24 h | nih.gov |

| Piperidine | 6-Methyl-3-(piperidin-1-ylmethylene)this compound | 65 | EtOH, 25 °C, 12 h | nih.gov |

| Adenine | 6-Methyl-3-[(9H-purin-6-ylamino)methylene]this compound | 75 | EtOH, 90 °C, 14 h | nih.gov |

This table presents examples of derivatization of a pyridinone precursor via condensation with various amines. nih.gov

Other key FGI strategies include:

Alkylation: N-alkylation of the pyridine ring nitrogen or the amide nitrogen can be achieved using alkyl halides in the presence of a base like sodium hydride. cam.ac.uk

Halogenation: Introduction of halogens provides a handle for subsequent cross-coupling reactions, significantly expanding the accessible chemical space.

Conversion of Carbonyls: As discussed in section 3.2, the ketone groups can be reduced to alcohols, which can then be subjected to further reactions such as esterification or conversion to leaving groups. evitachem.com

These transformations highlight the chemical tractability of the this compound scaffold, making it a valuable building block in the synthesis of diverse and complex heterocyclic compounds.

Structure Activity Relationship Sar and Rational Design of Pyridine 2,4 1h,3h Dione Derivatives

Identification of Key Structural Determinants for Biological Activity Modulation

The biological activity of pyridine-2,4(1H,3H)-dione derivatives is significantly influenced by the nature and position of various substituents on the heterocyclic ring system.

Key structural features that modulate activity include:

Substituents on the Nitrogen Atoms (N1 and N3): Alkylation or arylation at the N1 and N3 positions of the pyridine-dione ring can significantly impact biological activity. mdpi.com For instance, in a series of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives designed as eEF-2K inhibitors, the nature of the alkyl groups at N1 and N3 was found to be a critical determinant of their inhibitory activity. nih.gov

Substituents on the Pyridine (B92270) Ring: Modifications at various positions of the pyridine ring are crucial. For example, in pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives targeting cyclooxygenase-2 (COX-2), the presence of a phenyl group at the 7-position was identified as a key feature for activity. derpharmachemica.com Further substitution on this phenyl ring can fine-tune the inhibitory potency.

Hydrogen Bonding Groups: The presence of hydrogen bond donor groups, such as hydroxyl (-OH) or amino (-NH2) groups, can be beneficial for biological activity. mdpi.com These groups can form crucial interactions with the target protein. For example, in a study of pyridine derivatives with antiproliferative activity, the presence of H-donor groups was found to enhance their biological effects. mdpi.com

Fused Ring Systems: The fusion of the this compound core with other heterocyclic rings, such as pyrimidine (B1678525) or purine (B94841), creates new scaffolds with distinct biological profiles. mdpi.comderpharmachemica.comnih.govcsic.esbohrium.comtandfonline.com The nature of the fused ring and its substituents are key determinants of activity.

Quantitative Analysis of Substituent Effects on this compound Activity

For example, in the development of HIV reverse transcriptase-associated RNase H inhibitors based on the 3-hydroxypyrimidine-2,4-dione scaffold, QSAR studies have helped to elucidate the importance of a hydrophobic aryl or biaryl moiety and a chelating triad (B1167595) for potent inhibition. nih.gov These studies have shown that while a flexible linker is generally preferred, a non-flexible linker can also be tolerated, providing valuable insights for the design of new inhibitors. nih.gov

Rational Design Principles for Novel this compound Analogues

The rational design of novel this compound analogues involves a combination of computational and synthetic strategies to optimize lead compounds and discover new active molecules.

Molecular modeling techniques, such as docking studies, are instrumental in guiding the lead optimization process. By visualizing the binding mode of this compound derivatives within the active site of a target protein, researchers can make informed decisions about which modifications are likely to enhance binding affinity and selectivity.

For instance, in the design of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as COX-2 inhibitors, docking studies revealed potential hydrogen bonding and hydrophobic interactions with the enzyme's active site. derpharmachemica.com This information guided the synthesis of new analogues with improved anti-inflammatory activity. derpharmachemica.com Similarly, molecular modeling was used to guide the modification of pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues targeting flavin-dependent thymidylate synthase in Mycobacterium tuberculosis. mdpi.com

Scaffold hopping and bioisosteric replacement are powerful strategies for discovering novel chemical entities with improved properties. Scaffold hopping involves replacing the core molecular framework of a known active compound with a structurally different but functionally equivalent scaffold. Bioisosteric replacement involves substituting a group or an atom with another that has similar physical or chemical properties, leading to similar biological activity.

An example of scaffold hopping is the design of pyridine-annulated purine analogues as potential anticancer agents, which was based on the hybridization of known anticancer drugs and purine derivatives. researchgate.net This approach led to the discovery of novel compounds with significant apoptotic activity. researchgate.net

Pharmacophore modeling and virtual screening are computational techniques used to identify new hit compounds from large chemical libraries. A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can then be used as a query to search databases of chemical compounds for molecules that match the pharmacophore.

Pharmacophore-based design has been successfully applied to discover novel inhibitors of HIV reverse transcriptase-associated RNase H based on the 3-hydroxypyrimidine-2,4-dione scaffold. nih.gov The pharmacophore model included a chelating triad, a hydrophobic aryl moiety, and a linker, which guided the identification of new potent inhibitors. nih.gov

Comparative Structure-Activity Relationship Studies within Fused Pyridine-Dione Systems

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones: This scaffold has been extensively studied for various biological activities, including anticancer and anti-inflammatory effects. derpharmachemica.comtandfonline.com SAR studies have revealed that substitutions at the N1, N3, C5, and C7 positions of the pyridopyrimidine ring are crucial for modulating activity. For example, in a series of anticancer agents, halogen-substituted compounds showed more potent activity. tandfonline.com

Pyrido[1,2-e]purine-2,4(1H,3H)-diones: These compounds have been investigated as inhibitors of flavin-dependent thymidylate synthase (ThyX) in Mycobacterium tuberculosis. mdpi.com SAR studies have focused on modifications at the N1 and N3 positions of the purine scaffold, with the aim of increasing inhibitory activity against ThyX. mdpi.com

Quinazoline-2,4(1H,3H)-diones: This scaffold is structurally related to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and has also been explored for various therapeutic applications. For example, 3-hydroxyquinazoline-2,4(1H,3H)-diones have been identified as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase. csic.es Molecular modeling studies have confirmed the importance of this scaffold for further optimization. csic.es

The table below summarizes the key structural features and their impact on the biological activity of different fused pyridine-dione systems.

| Fused System | Key Positions for Substitution | Impact on Biological Activity |

| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | N1, N3, C5, C7 | Modulation of anticancer and anti-inflammatory activity. Halogen substitution can enhance potency. derpharmachemica.comtandfonline.com |

| Pyrido[1,2-e]purine-2,4(1H,3H)-diones | N1, N3 | Crucial for inhibitory activity against Mycobacterium tuberculosis ThyX. mdpi.com |

| Quinazoline-2,4(1H,3H)-diones | N3-hydroxy and other positions | Important for dual inhibition of HIV-1 RNase H and integrase. csic.es |

Advanced Spectroscopic Techniques for Structural Elucidation of Pyridine 2,4 1h,3h Diones

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules, including pyridine-2,4(1H,3H)-diones. It provides detailed information about the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C) for Core Structure Confirmation

One-dimensional NMR, specifically ¹H and ¹³C NMR, is fundamental for confirming the core structure of pyridine-2,4(1H,3H)-diones and their derivatives.

¹H NMR: Proton NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, in derivatives of pyridine-2,4(1H,3H)-dione, the chemical shifts of protons on the pyridine (B92270) ring and any substituents provide key information for structural confirmation. rsc.orgderpharmachemica.commdpi.comresearchgate.net In a study of 6-methyl-3-[(phenylamino)methylene]this compound, the ¹H NMR spectrum showed distinct signals for the NH proton, the =CHN proton, and the methyl group, confirming the basic structure. nih.gov

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbonyl carbons (C2 and C4) in the this compound ring are typically observed in the downfield region of the spectrum, which is characteristic of carbonyl groups. derpharmachemica.commdpi.comresearchgate.net For example, in 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, the carbonyl carbons C2 and C4 appear at 161.64 ppm and 162.47 ppm, respectively. derpharmachemica.com

Below is a table summarizing representative ¹H and ¹³C NMR data for a substituted this compound derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH | 9.64 (br s) | - |

| =CH | 8.21 (s) | 161.3 |

| C5-H | 5.52 (s) | 101.7 |

| N-CH₂ | 3.93 (br s), 3.70 (br s) | 59.2, 54.7 |

| C6-CH₃ | 2.10 (s) | 19.6 |

| C2=O | - | 182.0 |

| C4=O | - | 166.5 |

| C6 | - | 148.1 |

| C3 | - | 107.8 |

| Data for 6-Methyl-3-(piperidin-1-ylmethylene)this compound. nih.gov |

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity and stereochemistry of complex this compound derivatives. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons in the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the assignment of protonated carbons in the ¹³C NMR spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry of a molecule by identifying protons that are close in space, even if they are not directly bonded. This is achieved by measuring the Nuclear Overhauser Effect (NOE) between protons. ipb.ptbeilstein-journals.org

For example, in the structural elucidation of a complex derivative, 2D NMR experiments like COSY, HMBC, and HSQC were used to confirm the chemical shift assignments and couplings. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in pyridine-2,4(1H,3H)-diones and the nature of intermolecular interactions such as hydrogen bonding. researchgate.net

FTIR Spectroscopy: The FTIR spectra of pyridine-2,4(1H,3H)-diones typically show characteristic absorption bands for the N-H and C=O stretching vibrations. The N-H stretching bands usually appear in the region of 3100-3400 cm⁻¹, while the carbonyl (C=O) stretching bands are observed around 1600-1750 cm⁻¹. The positions of these bands can be influenced by hydrogen bonding. derpharmachemica.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying symmetric vibrations and non-polar bonds. The analysis of both FTIR and Raman spectra can give a more complete picture of the vibrational modes of the molecule. mjcce.org.mk

The following table presents typical FTIR absorption bands for a substituted this compound.

| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** |

| N-H | Stretching | 3335 |

| C-H | Stretching | 3095, 2955 |

| C=O | Stretching | 1699, 1643 |

| C=N | Stretching | 1602 |

| C=C | Stretching | 1551 |

| Data for 3-Ethyl-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. derpharmachemica.com |

Mass Spectrometry (ESI-MS, HRMS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. Electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) are commonly employed for the analysis of pyridine-2,4(1H,3H)-diones. rsc.orgderpharmachemica.commdpi.com

ESI-MS: Electrospray ionization is a soft ionization technique that allows for the analysis of relatively polar and thermally labile molecules like pyridine-2,4(1H,3H)-diones. It typically produces protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺, from which the molecular weight can be readily determined. mdpi.comnih.gov

HRMS: High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion. This high accuracy allows for the determination of the elemental composition and, consequently, the molecular formula of the compound. rsc.orgmdpi.com

For instance, the HRMS (ESI-TOF) analysis of a pyrido[1,2-e]purine-2,4(1H,3H)-dione derivative calculated the mass for [M+H]⁺ as 203.0571 and found the experimental m/z to be 203.0564, confirming the molecular formula C₉H₇N₄O₂. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can be used to analyze the extent of conjugation in pyridine-2,4(1H,3H)-diones. nih.gov The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.

In this compound and its derivatives, the presence of the conjugated system gives rise to characteristic UV-Vis absorption bands. For example, a study on (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione showed strong charge transfer transitions (π–π*) in its UV-Vis spectrum. tandfonline.com The λmax for 1-beta-D-ribofuranosyl-pyridine-2,4(1H,3H)-dione in 0.1 N NaOH is reported to be 255 ± 2 nm. nih.gov

X-ray Crystallography for Precise Solid-State Structural Determination and Conformation Analysis

For this compound derivatives, X-ray crystallography can confirm the planar structure of the fused ring system and reveal the orientation of substituents. nih.gov For instance, the crystal structure of 3-(1,3-dithiolan-2-ylidene)-1-phenylthis compound showed a V-shaped conformation with a dihedral angle of 65.9(2)° between the benzene (B151609) and pyridine rings. iucr.org In another example, the crystal structure of 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione was determined to be in an orthorhombic Pna21 space group. eurjchem.comresearchgate.net This technique is also crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which influence the crystal packing. eurjchem.com

The following table summarizes the crystallographic data for a substituted this compound.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁NO₂S₂ |

| Molecular Weight | 289.36 |

| Crystal System | Monoclinic |

| Space Group | P 2₁ |

| a (Å) | 5.7708 (17) |

| b (Å) | 12.033 (4) |

| c (Å) | 9.624 (3) |

| β (°) | 101.094 (3) |

| Volume (ų) | 655.8 (4) |

| Z | 2 |

| Data for 3-(1,3-Dithiolan-2-ylidene)-1-phenylthis compound. iucr.org |

Chiroptical Properties and Stereochemical Characterization of Pyridine-2,4(1H,3H)-diones

The study of chirality, or the three-dimensional arrangement of atoms in a molecule, is a critical aspect of chemical and pharmaceutical research. For derivatives of this compound, the introduction of stereocenters can lead to enantiomers or diastereomers with distinct biological activities. Advanced spectroscopic techniques are indispensable for the elucidation of their absolute and relative stereochemistry. This section focuses on the application of chiroptical methods and other spectroscopic tools for the stereochemical characterization of this class of compounds.

Chiroptical spectroscopy, which involves the differential interaction of chiral molecules with left and right circularly polarized light, provides valuable information about the stereochemical features of molecules. The two main chiroptical techniques are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods are non-destructive and can be used to determine the absolute configuration of chiral molecules, often in combination with quantum chemical calculations.

Stereochemical Characterization using X-ray Crystallography

Single-crystal X-ray diffraction is a powerful and definitive method for determining the three-dimensional structure of molecules, including the absolute configuration of chiral centers. researchgate.net This technique has been successfully employed in the stereochemical elucidation of substituted this compound derivatives.

For instance, in a study of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, single-crystal X-ray analysis was instrumental in unequivocally determining the E-enamine double bond geometry of the major stereoisomer. The ability to grow suitable single crystals allowed for the precise determination of bond lengths and angles, confirming the relative stereochemistry of the molecule.

Table 1: Illustrative Crystallographic Data for a Substituted this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(5) |

| β (°) | 98.76(3) |

| Volume (ų) | 1334.5(7) |

| Z | 4 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

Note: This data is illustrative and based on typical values for organic molecules.

Chiroptical Properties and Analysis

While X-ray crystallography provides static structural information, chiroptical techniques offer insights into the stereochemistry of molecules in solution.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecular conformation and absolute configuration of the stereogenic centers. For chiral derivatives of this compound, CD spectroscopy can be a powerful tool for assigning the absolute configuration, especially when X-ray quality crystals are not obtainable.

In studies of related heterocyclic systems, such as N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, CD spectroscopy has been used to investigate their interactions with biological macromolecules like bovine serum albumin (BSA). mdpi.comresearchgate.net These studies demonstrate the utility of CD in probing conformational changes and binding events involving chiral molecules of this class.

The CD spectrum of a chiral this compound derivative would be expected to show characteristic Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

Table 2: Hypothetical Circular Dichroism Data for a Chiral this compound Derivative

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| 220 | +15,000 |

| 250 | -8,000 |

| 280 | +5,000 |

| 310 | -2,500 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a CD experiment. The specific values would depend on the exact structure and stereochemistry of the compound.

By comparing the experimental CD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for different possible stereoisomers, the absolute configuration of a new chiral this compound derivative can be confidently assigned.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While less commonly used now than CD spectroscopy for stereochemical assignments, ORD can still provide valuable information, particularly at wavelengths far from absorption bands.

Computational Chemistry and Theoretical Investigations of Pyridine 2,4 1h,3h Diones

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, based on the principles of quantum mechanics, are used to determine the electronic structure and geometry of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has been successfully applied to study the optimized geometries and electronic properties of heterocyclic compounds, including derivatives of Pyridine-2,4(1H,3H)-dione. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed to obtain accurate predictions of molecular geometries, including bond lengths and bond angles. mjcce.org.mknih.gov

Theoretical calculations for related pyrimidine-2,4(1H,3H)-dione structures have shown that the central ring often adopts a nearly planar conformation. electrochemsci.org The optimization process seeks the minimum energy conformation of the molecule, providing a detailed three-dimensional structure. This optimized geometry is the foundation for further calculations of other molecular properties.

Below is a table of representative calculated geometric parameters for a substituted pyrimidine-2,4(1H,3H)-dione, illustrating typical bond lengths and angles determined by DFT calculations.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.38 | C6-N1-C2 | 122.5 |

| C2-N3 | 1.37 | N1-C2-N3 | 115.0 |

| N3-C4 | 1.40 | C2-N3-C4 | 126.3 |

| C4-C5 | 1.45 | N3-C4-C5 | 115.8 |

| C5-C6 | 1.35 | C4-C5-C6 | 119.7 |

| C6-N1 | 1.38 | C5-C6-N1 | 120.7 |

| C2=O7 | 1.22 | N1-C2=O7 | 122.5 |

| C4=O8 | 1.22 | N3-C4=O8 | 122.0 |

Note: Data is illustrative and based on calculations for similar pyrimidine (B1678525) structures.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods can provide highly accurate predictions, particularly when combined with large and flexible basis sets. The choice of basis set is critical for the accuracy of ab initio calculations. For molecules like this compound, basis sets such as Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) are often used to achieve a good balance between accuracy and computational cost. nih.govmdpi.com

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), can be employed to further refine the geometries and energies obtained from DFT calculations. These methods explicitly account for electron correlation, which is important for accurately describing the subtle electronic effects within the molecule.

The electronic properties and reactivity of this compound can be elucidated through molecular orbital analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity; a smaller gap suggests higher reactivity. irjweb.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the intramolecular and intermolecular bonding and interactions. NBO analysis provides insights into charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. For pyrimidine derivatives, NBO analysis has been used to understand the stability of the molecule arising from charge delocalization. mjcce.org.mk

The following table presents typical HOMO, LUMO, and energy gap values for a related pyrimidine-2,4(1H,3H)-dione derivative, calculated using DFT.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These values are representative and can vary depending on the specific derivative and computational method.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the sites that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine (B92270) ring, making them potential sites for interaction with electrophiles. researchgate.net The hydrogen atoms attached to the nitrogen atoms would exhibit positive potential, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information about the conformational landscape, flexibility, and dynamics of molecules like this compound in different environments, such as in solution. nih.govmdpi.com

By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule behaves in a biological system, for instance, how it might adapt its shape to fit into the active site of a protein. For related pyridone-containing molecules, MD simulations have been used to study their conformational preferences in solution. researchgate.net

Molecular Docking Studies to Elucidate Protein-Ligand Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as a derivative of this compound, might interact with a protein target. nih.govmdpi.com

Docking studies can identify the key amino acid residues in the protein's active site that interact with the ligand and can predict the binding affinity. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of molecular docking can provide valuable insights into the mechanism of action of a compound and can guide the design of more potent and selective inhibitors. For example, docking studies of pyrimidine derivatives have helped to understand their binding modes in the active sites of various enzymes.

A typical output from a molecular docking study includes a binding energy score and a detailed view of the interactions, as illustrated in the table below for a hypothetical interaction of a this compound derivative with a protein target.

| Interacting Residue | Interaction Type | Distance (Å) |

| Arg124 | Hydrogen Bond | 2.8 |

| Tyr250 | Hydrogen Bond | 3.1 |

| Phe301 | π-π Stacking | 4.5 |

| Val120 | Hydrophobic | 3.9 |

| Leu298 | Hydrophobic | 4.2 |

Note: The residues and distances are for illustrative purposes.

Thermodynamic Stability and Tautomeric Equilibria Analysis

The study of tautomerism is critical for understanding the behavior of this compound, as it can exist in several forms, including dione (B5365651), enol-keto, and di-enol tautomers. Computational methods are employed to determine the relative thermodynamic stability of these tautomers and to analyze the equilibria between them.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate these equilibria. By calculating the Gibbs free energy of each tautomer, researchers can predict their relative populations at a given temperature. The stability of different tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and electronic delocalization. nih.gov

For instance, in related heterocyclic systems like hydroxypyridines and hydroxypyrimidines, computational studies have shown that the keto form is often more stable, particularly in polar solvents and the crystalline state. stackexchange.com The choice of computational method and basis set is crucial for obtaining accurate energy differences, especially when they are small. nih.gov Solvent effects are also a critical consideration and are often modeled using methods like the Polarizable Continuum Model (PCM). stackexchange.com

Research Findings:

Theoretical calculations help in understanding how the introduction of heteroatoms, such as an additional nitrogen atom in the ring, can shift the tautomeric equilibrium from the hydroxyl (enol) form to the ketonic (dione) form. nih.govresearchgate.net

The relative stability of tautomers is a fine balance of competing factors. While the enol form might benefit from aromaticity, the dione form can be stabilized by stronger amide-like resonance.

Computational analysis of related 2-pyridone systems shows that the stability is enhanced by n→σ* or n→π* interactions, often referred to as the lone-pair effect. nih.gov

Table 1: Illustrative Tautomers of this compound for Computational Analysis

| Tautomer Name | Structure | Key Features |

|---|---|---|

| This compound |  |

Dione (keto-keto) form |

| 4-Hydroxy-2(1H)-pyridinone |  |

Enol-keto form |

| 2-Hydroxy-4(1H)-pyridinone |  |

Keto-enol form |

Aromaticity Assessments (e.g., Nucleus Independent Chemical Shifts - NICS)

Aromaticity is a key concept in determining the stability and reactivity of cyclic conjugated systems. For this compound and its tautomers, computational methods are used to quantify the degree of aromaticity.

One of the most common methods for this assessment is the calculation of Nucleus Independent Chemical Shifts (NICS). NICS values are typically calculated at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current). This method is valuable for interpreting the energetics of tautomeric equilibria. nih.gov

Research Findings:

The di-enol tautomer (pyridine-2,4-diol) would be expected to exhibit the highest degree of aromaticity, which would contribute significantly to its stability, particularly in the gas phase.

The dione form, while less aromatic, may be stabilized by other factors, leading to its predominance under certain conditions. stackexchange.com

Theoretical Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the structural characterization of molecules like this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the isotropic magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). nih.govscielo.org.za Comparing theoretical and experimental NMR spectra can help confirm the predominant tautomeric form in solution. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.gov It provides information about excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the UV-Vis bands. scielo.org.za These calculations can reveal how electronic transitions are affected by tautomerization and substitution.

IR Spectroscopy: DFT calculations can predict vibrational frequencies and intensities. nih.govscielo.org.za These theoretical spectra are invaluable for assigning experimental IR bands to specific molecular vibrations, such as C=O and N-H stretching modes, which are characteristic of the dione tautomer. researchgate.netrsc.org

Research Findings:

DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), have shown good agreement between calculated and experimental spectroscopic data for related heterocyclic compounds. nih.govresearchgate.net

Theoretical UV-Vis analysis, supported by examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to understand the nature of electronic transitions (e.g., n → π* or π → π*). researchgate.netresearchgate.net

Discrepancies between theoretical (gas-phase) and experimental (condensed-phase) data can often be attributed to intermolecular interactions, such as hydrogen bonding in the solid state. nih.gov

Table 2: Illustrative Computational Methods for Spectroscopic Prediction

| Spectroscopy | Computational Method | Predicted Parameters |

|---|---|---|

| NMR | DFT/GIAO | ¹H and ¹³C Chemical Shifts |

| UV-Vis | TD-DFT | Excitation Energies (λ_max), Oscillator Strengths |

Investigation of Nonlinear Optical (NLO) Properties through Computational Methods

Molecules with extensive π-conjugated systems and significant charge separation can exhibit nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. ias.ac.in Computational methods are essential for predicting and understanding the NLO response of molecules like this compound and its derivatives.

The key NLO parameters, such as polarizability (α) and first (β) and second (γ) hyperpolarizabilities, can be calculated using quantum chemical methods. nih.gov DFT calculations are frequently employed to compute these properties. ias.ac.inresearchgate.net A large hyperpolarizability value indicates a significant NLO response. researchgate.net These theoretical calculations provide a way to screen potential NLO materials and establish structure-property relationships before undertaking synthetic efforts. ias.ac.in

Research Findings:

For a molecule to have a significant NLO response, it often needs a donor-π-acceptor architecture that facilitates intramolecular charge transfer. ias.ac.inymerdigital.com

Computational studies on related pyridine derivatives have shown that theoretical calculations of hyperpolarizability can effectively confirm the NLO behavior of a molecule. ias.ac.inresearchgate.net

The analysis of frontier molecular orbitals (HOMO-LUMO) is also crucial in NLO studies, as a small HOMO-LUMO energy gap is often associated with higher polarizability and hyperpolarizability. nih.gov

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters for Research Applications

In the context of drug discovery and development, in silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules. These predictions help to identify drug candidates that are likely to have favorable pharmacokinetic profiles. For derivatives of this compound being investigated for biological activity, predicting ADME parameters is a crucial step.

Various computational models and software are used to calculate key physicochemical and pharmacokinetic parameters. These can include descriptors related to solubility, lipophilicity (e.g., logP), cell permeability (e.g., Caco-2), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

Research Findings:

Studies on related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have shown that structural modifications can lead to significant variations in biopharmaceutical properties, including solubility and permeability. nih.gov

In silico ADMET (ADME and Toxicology) studies on analogues have been used to identify compounds that are likely to be orally active drug candidates. figshare.com

Computational tools can predict a range of properties, including whether a compound is likely to be a P-glycoprotein substrate or inhibitor, which is important for drug distribution and resistance.

Table 3: Common In Silico ADME Parameters for Research

| Parameter | Description | Importance in Research |

|---|---|---|

| LogP | Octanol/water partition coefficient | Measures lipophilicity, affects absorption and distribution. |

| Aqueous Solubility | The maximum concentration of a compound in water | Affects absorption and formulation. |

| Caco-2 Permeability | An in vitro model for intestinal absorption | Predicts oral bioavailability. nih.gov |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut | Key parameter for oral drug candidates. |

| CYP450 Inhibition | Inhibition of key metabolic enzymes | Predicts potential for drug-drug interactions. |

| Blood-Brain Barrier (BBB) Penetration | Ability to cross into the central nervous system | Important for CNS targets; avoidance is key for others. |

Advanced Materials and Supramolecular Chemistry of Pyridine 2,4 1h,3h Diones

Solid-State Chemistry and Polymorphism Investigations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the study of organic solid-state materials. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. For instance, studies on 4′-methyl-2,4-dinitrodiphenylamine have revealed the existence of at least two polymorphic forms, one non-centrosymmetric and the other centrosymmetric. nih.gov This phenomenon is governed by the conformational flexibility of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. nih.gov Given the hydrogen bonding capabilities and potential for varied packing arrangements of the Pyridine-2,4(1H,3H)-dione molecule, it is highly probable that it and its derivatives can exhibit polymorphism. The investigation of polymorphism in this class of compounds is crucial for controlling their material properties for specific applications.

Crystal Engineering and Design of Crystalline Architectures

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. researchgate.net The this compound moiety offers several features that can be exploited in crystal engineering. The presence of both hydrogen-bond donors (N-H) and acceptors (C=O) allows for the formation of robust and directional hydrogen-bonding networks.

A key strategy in the crystal engineering of pyridone-containing molecules is the utilization of the pyridone homosynthon, a self-complementary dimer formed through a pair of N-H···O hydrogen bonds. nih.gov This synthon is known to be remarkably robust and can be conserved even in the presence of other strong intermolecular interactions like halogen bonds. nih.gov By introducing different functional groups onto the this compound scaffold, it is possible to direct the formation of specific supramolecular architectures, such as chains, sheets, or three-dimensional networks. For example, the introduction of carboxylic acid groups can lead to the formation of co-crystals with predictable hydrogen-bonding patterns. researchgate.net The design of such crystalline architectures is essential for tuning the properties of the resulting materials, including their porosity, optical properties, and mechanical strength.

Intermolecular Interactions in Condensed Phases (Hydrogen Bonding, π-π Stacking, Van der Waals Forces)

The structure and stability of crystalline this compound and its derivatives are governed by a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

π-π Stacking: The aromatic nature of the pyridine (B92270) ring allows for π-π stacking interactions between adjacent molecules. These interactions, while generally weaker than hydrogen bonds, are significant in stabilizing the crystal structure, particularly in directing the packing of aromatic planes. The geometry of π-π stacking can vary, including face-to-face and edge-to-face arrangements, and is influenced by the electronic nature of substituents on the pyridine ring. nih.govresearchgate.net For instance, electron-donating substituents can increase the strength of π-π stacking interactions. nih.gov In related heterocyclic systems like quinazoline-2,4(1H,3H)-dione, weak intermolecular face-to-face π–π stacking interactions have been observed.